molecular formula C9H7BrClN5 B14076443 2'-BR-5'-Chlorobenzoguanamine CAS No. 57381-38-1

2'-BR-5'-Chlorobenzoguanamine

Cat. No.: B14076443
CAS No.: 57381-38-1
M. Wt: 300.54 g/mol
InChI Key: HUEOANRCEPQXAZ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is a heterocyclic aromatic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with amino groups at positions 2 and 4, and a 2-bromo-5-chlorophenyl group at position 6. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- typically involves the trimerization of nitriles or the condensation of cyanoguanidine with substituted nitriles. One common method includes the reaction of benzonitrile with dicyandiamide under specific conditions to form the triazine core . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient for preparing triazine derivatives .

Industrial Production Methods

Industrial production of triazine derivatives often employs large-scale trimerization reactions of nitriles. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for achieving high yields and purity. The industrial synthesis may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- include:

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to form stable complexes with these enzymes leads to the inhibition of their activity, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-(2-bromo-5-chlorophenyl)- is unique due to the presence of both bromine and chlorine atoms in the phenyl group, which can significantly influence its chemical reactivity and biological activity. This dual halogen substitution can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

57381-38-1

Molecular Formula

C9H7BrClN5

Molecular Weight

300.54 g/mol

IUPAC Name

6-(2-bromo-5-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7BrClN5/c10-6-2-1-4(11)3-5(6)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

HUEOANRCEPQXAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Br

Origin of Product

United States

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